4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
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Overview
Description
4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound with a complex structure, characterized by the presence of bromine, hydroxypropyl, dimethoxy, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 2,5-dimethoxybenzenesulfonamide followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield 4-bromo-N-(3-oxopropyl)-2,5-dimethoxybenzenesulfonamide, while substitution of the bromine atom with an amine can produce 4-amino-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide.
Scientific Research Applications
4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl and sulfonamide groups are known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(3-hydroxypropyl)benzamide
- 4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzamide
- 4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonate
Uniqueness
4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both the hydroxypropyl and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-bromo-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO5S/c1-17-9-7-11(10(18-2)6-8(9)12)19(15,16)13-4-3-5-14/h6-7,13-14H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEBVKVDQICPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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